5-Isothiocyanato-pentanoic acid methyl ester
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Overview
Description
Methyl 5-isothiocyanatopentanoate is an organic compound with the molecular formula C7H11NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pentanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-isothiocyanatopentanoate can be synthesized through a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) under aqueous conditions. The process involves the in situ generation of a dithiocarbamate salt from the amine substrate, followed by elimination to form the isothiocyanate product. Cyanuric acid is used as the desulfurylation reagent in this method .
Industrial Production Methods
Industrial production of methyl 5-isothiocyanatopentanoate typically involves large-scale synthesis using the aforementioned one-pot process. The choice of solvent and reaction conditions is crucial for the successful formation of the desired product, especially for substrates that are highly electron-deficient .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isothiocyanatopentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and thioureas. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Methyl 5-isothiocyanatopentanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 5-isothiocyanatopentanoate involves its interaction with various molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This can result in the activation or inhibition of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 5-isothiocyanatopentanoate include other isothiocyanates such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness
Methyl 5-isothiocyanatopentanoate is unique due to its specific structure, which combines the isothiocyanate group with a pentanoate chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11NO2S |
---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
methyl 5-isothiocyanatopentanoate |
InChI |
InChI=1S/C7H11NO2S/c1-10-7(9)4-2-3-5-8-6-11/h2-5H2,1H3 |
InChI Key |
BGBDXFHLZAKXJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCN=C=S |
Origin of Product |
United States |
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